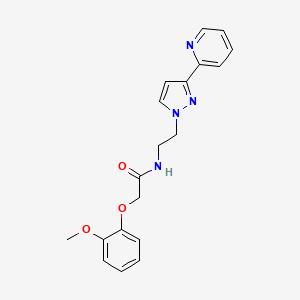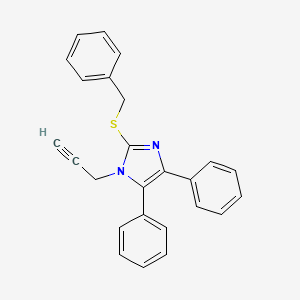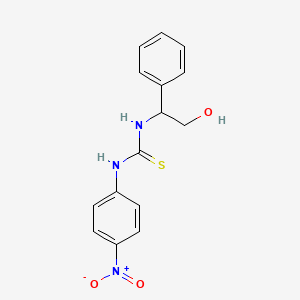![molecular formula C22H20N2O3S B2921159 N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-13-3](/img/structure/B2921159.png)
N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry, organic electronics, and materials science. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the thiophene ring, followed by functionalization to introduce the desired substituents.
Cyclization: The initial step involves the formation of the thiophene ring.
Functionalization: The thiophene ring is then functionalized to introduce the N-methyl and 3-phenoxybenzamido groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors could enhance scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as kinases or receptors. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events that are critical for signal transduction . Additionally, its structural features may allow it to modulate the activity of other proteins involved in cellular processes, such as transcription factors or ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An inhibitor of 5-lipoxygenase used for the treatment of asthma.
Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Uniqueness
N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and other scientific research applications .
Propriétés
IUPAC Name |
N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-23-21(26)19-17-11-6-12-18(17)28-22(19)24-20(25)14-7-5-10-16(13-14)27-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGAWSQHMQDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2921076.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)


![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)




![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2921094.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

